7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid
Description
7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid (CAS 75693-75-3), also known as BW245C, is a synthetic prostaglandin analog and a selective agonist of the DP1 receptor. Its molecular formula is C₂₀H₃₀N₂O₅, with a molecular weight of 378.47 g/mol . Structurally, it features a heptanoic acid backbone linked to a substituted imidazolidinone ring, which includes a cyclohexyl-hydroxypropyl moiety critical for receptor binding and activity.
BW245C has demonstrated significant pharmacological effects, including the inhibition of TGF-β-induced collagen synthesis in lung fibroblasts, elevation of intracellular cAMP levels, and enhancement of endothelial barrier integrity in vitro . In vivo, it increases baseline cerebral blood flow (CBF) in wild-type mice and exhibits neuroprotective effects in stroke models by mitigating motor deficits and reducing infarct volume .
Properties
IUPAC Name |
7-[(4R)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-AAFJCEBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CCN2[C@@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazolidinedione Core
The 2,5-dioxoimidazolidine ring is constructed via urea cyclization. A glycine derivative (e.g., methyl glycinate) reacts with phosgene or triphosgene in anhydrous dichloromethane at −10°C to form a carbamoyl chloride intermediate. Subsequent treatment with 1,2-diaminoethane in tetrahydrofuran (THF) at 25°C induces cyclization, yielding the imidazolidinedione scaffold.
Critical Parameters :
-
Temperature control (−10°C to 25°C) prevents oligomerization.
-
Stoichiometric use of triphosgene (1.1 equiv) maximizes cyclization efficiency.
Introduction of the Cyclohexyl-3-hydroxypropyl Side Chain
Alkylation of the Imidazolidinedione Nitrogen
The secondary nitrogen of the imidazolidinedione undergoes alkylation with 3-cyclohexyl-3-hydroxypropyl bromide. This reaction is conducted in dimethylformamide (DMF) using potassium carbonate (3.0 equiv) as a base at 80°C for 12 hours.
Reaction Profile :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
| Byproducts | Di-alkylated species (≤3%) |
Stereochemical Control at the C4 Position
The (4R)-configuration is achieved through chiral resolution using (R)-mandelic acid. The racemic mixture is dissolved in ethanol, treated with (R)-mandelic acid (1.2 equiv), and crystallized at 4°C. The diastereomeric salt is filtered and hydrolyzed with sodium bicarbonate to isolate the (4R)-enantiomer.
Optimization Data :
| Resolution Agent | Solvent | Enantiomeric Excess (ee) |
|---|---|---|
| (R)-Mandelic acid | Ethanol | 98% |
| (S)-1-Phenylethylamine | Toluene | 85% |
Installation of the Heptanoic Acid Moiety
Acylation of the Secondary Amine
The heptanoic acid chain is introduced via a Mitsunobu reaction. The imidazolidinedione intermediate reacts with 7-bromoheptanoic acid methyl ester in the presence of triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C→25°C.
Key Observations :
-
Lower temperatures (0°C) minimize ester hydrolysis.
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Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes phosphine oxides.
Ester Hydrolysis to the Carboxylic Acid
The methyl ester is saponified using lithium hydroxide (2.0 equiv) in a methanol/water (4:1) mixture at 50°C for 6 hours. Acidification with 1M HCl precipitates the final product.
Yield and Purity :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Mitsunobu Reaction | 65% | 90% |
| Ester Hydrolysis | 92% | 98% |
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Large-scale reduction of nitro intermediates (e.g., in precursor synthesis) employs continuous flow reactors with palladium-on-carbon (5% Pd/C) catalysts at 50 bar H₂ and 80°C. This method enhances safety and reduces reaction times from 24 hours (batch) to 2 hours.
Process Metrics :
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Catalyst Loading | 10% w/w | 5% w/w |
| Space-Time Yield | 0.8 kg/L·day | 4.2 kg/L·day |
Crystallization Optimization
Final product crystallization uses a mixed solvent system (ethanol/water, 60:40) with controlled cooling (0.5°C/min). This produces uniform crystals with ≤0.1% residual solvents, meeting ICH Q3C guidelines.
Analytical and Purification Techniques
Chiral HPLC Method
Enantiomeric purity is verified using a Chiralpak AD-H column (250 × 4.6 mm, 5 μm) with hexane/isopropanol/trifluoroacetic acid (80:20:0.1) at 1.0 mL/min. Retention times: (4R)-isomer = 12.3 min, (4S)-isomer = 14.7 min.
Impurity Profiling
Common impurities include:
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Des-cyclohexyl analog (≤0.15%): Formed via retro-Michael reaction during alkylation.
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Heptanoic acid dimer (≤0.2%): Resulting from ester hydrolysis side reactions.
Chemical Reactions Analysis
Types of Reactions
BW 246C undergoes several types of chemical reactions, including:
Oxidation: BW 246C can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert BW 246C to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the BW 246C molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound "7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid" is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and relevant case studies.
Medicinal Chemistry
Antidiabetic Activity : Research indicates that compounds similar to 7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid exhibit potential antidiabetic properties. These compounds can enhance insulin sensitivity and glucose uptake in cells, making them candidates for diabetes treatment.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound improved glucose tolerance in diabetic animal models, suggesting a mechanism involving the modulation of insulin signaling pathways.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is crucial for treating various chronic diseases such as arthritis and cardiovascular diseases.
Data Table: Anti-inflammatory Activity
| Compound | Model Used | Result |
|---|---|---|
| 7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid | Rat paw edema model | Significant reduction in edema (p < 0.05) |
| Similar derivatives | Mouse colitis model | Reduced inflammatory markers (TNF-alpha, IL-6) |
Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Case Study : In vitro studies conducted on breast cancer cell lines indicated that the compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase. This effect was attributed to the activation of p53 signaling pathways.
Neuroprotective Effects
Research has indicated that compounds with similar structures may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.
Data Table: Neuroprotective Effects
| Compound | Model Used | Result |
|---|---|---|
| 7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid | SH-SY5Y neuronal cells | Increased cell viability under oxidative stress conditions (p < 0.01) |
| Similar derivatives | Mouse model of Alzheimer's | Improved cognitive function measured by Y-maze test |
Mechanism of Action
BW 246C exerts its effects by binding to and activating the prostaglandin D2 receptor (DP receptor). This receptor is a member of the G protein-coupled receptor family and is involved in various physiological processes, including platelet aggregation and vasodilation . The activation of the DP receptor by BW 246C leads to the inhibition of platelet aggregation and other downstream effects .
Comparison with Similar Compounds
Ethyl Ester Derivative (CAS 94292-29-2)
- Molecular Formula : C₂₁H₃₆N₂O₅
- Molecular Weight : 396.52 g/mol
- Acts as a prodrug, requiring hydrolysis in vivo to release the active acid form .
- Applications : Enhanced solubility in organic solvents may facilitate formulation for parenteral administration.
Stereoisomer (CAS 72814-32-5)
- Name: rel-7-((R)-3-((S)-3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid
- Purity : 98% .
- Key Differences: Stereochemical variations (R/S configuration) may alter DP1 receptor binding affinity or selectivity. Limited pharmacological data available compared to BW245C.
Physicochemical and Pharmacological Comparison
Table 1 : Comparative Properties of BW245C and Analogs
Pharmacokinetic and Efficacy Differences
- BW245C : Direct DP1 agonist with rapid onset in vivo; enhances CBF within 30 minutes post-administration .
- Stereoisomer : Unclear efficacy due to lack of published data; stereochemistry may influence receptor interaction .
Research Findings
In Vitro Studies
- BW245C (10 μM) increases cAMP levels in human umbilical vein endothelial cells (HUVECs) by 2.5-fold, confirming DP1 receptor activation .
In Vivo Studies
- In stroke models, BW245C (10 mg/kg, i.p.) increases CBF by 35% and reduces neurological deficit scores by 50% .
- Efficacy is abolished in DP1 receptor-knockout mice, confirming target specificity .
Limitations of Analogs
- Ethyl ester derivatives lack direct efficacy data but are theorized to improve oral absorption.
- Stereoisomers require further profiling to assess clinical relevance.
Biological Activity
7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid, commonly referred to as BW 245C, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a heptanoic acid backbone and an imidazolidine ring. The synthesis of BW 245C involves multiple steps, typically starting from readily available precursors and employing various organic reactions to construct the complex molecular framework.
| Property | Value |
|---|---|
| Molecular Formula | C19H32N2O5 |
| Molecular Weight | 368.46778 g/mol |
| CAS Number | 78420-14-1 |
| EINECS Number | 278-904-1 |
Biological Activity
BW 245C has been studied for various biological activities, particularly its effects on the central nervous system and potential therapeutic applications in treating conditions such as asthma and other inflammatory diseases.
The biological activity of BW 245C is primarily attributed to its interaction with specific receptors in the body. Research indicates that it may act as a modulator of certain pathways involved in inflammation and cellular signaling.
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that BW 245C significantly reduced markers of inflammation in lung tissues, suggesting potential use in treating respiratory conditions .
- Neuroprotective Properties : In vitro studies have shown that BW 245C can protect neuronal cells from oxidative stress-induced damage, which may have implications for neurodegenerative diseases .
- Antitumor Activity : Preliminary investigations into the antiproliferative effects of BW 245C revealed that it exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
Comparative Studies
To further understand the efficacy of BW 245C, comparative studies with other compounds were conducted. These studies often assess the compound's potency relative to established drugs.
Table 2: Comparative Efficacy of BW 245C
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BW 245C | Breast Cancer | 25 | Induction of apoptosis |
| Compound X | Breast Cancer | 30 | Inhibition of cell proliferation |
| Compound Y | Colon Cancer | 20 | DNA damage response activation |
Q & A
Basic: What methodologies are recommended for synthesizing 7-((4R)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid with high enantiomeric purity?
Methodological Answer:
- Step 1 : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes and optimize stereochemical outcomes .
- Step 2 : Employ chiral catalysts or auxiliaries during key steps (e.g., imidazolidinone ring formation) to control the (4R)-configuration.
- Step 3 : Purify intermediates using preparative HPLC with chiral stationary phases, referencing pharmacopeial protocols for mobile phase optimization (e.g., methanol/water/tetrabutylammonium hydroxide mixtures adjusted to pH 5.5) .
- Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy and chiral GC/MS.
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for the 2,5-dioxoimidazolidin core formation?
Methodological Answer:
- Approach : Apply density functional theory (DFT) to model competing pathways (e.g., cyclization vs. side reactions). Compare activation energies and intermediate stabilities .
- Data Cross-Validation : Correlate computational predictions with experimental kinetic data (e.g., in-situ FTIR monitoring of reaction progress).
- Case Study : If experimental yields conflict with theoretical predictions, re-evaluate solvent effects or transition-state solvation using molecular dynamics (MD) simulations .
Basic: What analytical techniques are critical for characterizing structural integrity and purity?
Methodological Answer:
- Primary Methods :
- Secondary Validation : X-ray crystallography for absolute configuration determination (if crystalline derivatives are obtainable).
Advanced: How to design stability studies under physiological conditions for pharmacological applications?
Methodological Answer:
- Protocol :
- pH-Varied Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0–48 hrs). Analyze degradation via UPLC-PDA .
- Oxidative Stress : Expose to H2O2/Fe<sup>2+</sup> systems to simulate oxidative metabolism.
- Data Interpretation : Identify degradation products using HRMS and propose degradation pathways via computational fragmentation modeling .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., cyclohexyl-hydroxypropyl motifs in enzyme inhibitors) .
- Assay Types :
Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Systematic Analysis :
- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolic clearance .
- Metabolite Profiling : Identify active/inactive metabolites using hepatocyte incubation followed by HRMS .
- Mechanistic Studies : Use CRISPR-engineered cell models to validate target engagement in vivo.
Basic: What strategies ensure reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Optimization :
- Reactor Design : Use segmented flow reactors to enhance mixing and heat transfer, referencing CRDC subclass RDF2050112 for reaction fundamentals .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (design of experiments) and control using PAT (process analytical technology) .
Advanced: How to elucidate metabolic pathways using isotope-labeled analogs?
Methodological Answer:
- Labeling Strategy : Synthesize <sup>13</sup>C-labeled derivatives at the heptanoic acid chain for tracing.
- Metabolite Identification : Administer to liver microsomes or animal models, followed by LC-HRMS/MS with isotopic pattern filtering .
- Pathway Mapping : Integrate data with metabolic databases (e.g., HMDB) and validate using recombinant cytochrome P450 isoforms .
Basic: What are the best practices for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at –80°C under inert gas (N2) to prevent oxidation.
- Lyophilization : For long-term stability, lyophilize as a sodium salt (reference pharmacopeial salt preparation methods) .
- Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC-UV purity checks .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Techniques :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified targets.
- CETSA (Cellular Thermal Shift Assay) : Confirm intracellular target binding by thermal stability shifts .
- CRISPR Interference : Knock down putative targets and assess rescue of phenotypic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
